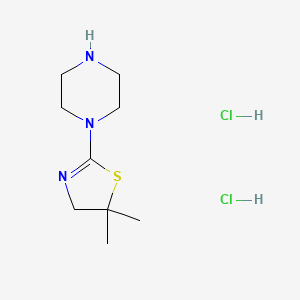

![molecular formula C11H17Cl2N3O2 B1395437 2-[4-(ピリジン-2-イル)ピペラジン-1-イル]酢酸二塩酸塩 CAS No. 1334148-21-8](/img/structure/B1395437.png)

2-[4-(ピリジン-2-イル)ピペラジン-1-イル]酢酸二塩酸塩

概要

説明

“2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride” is an organic compound with the CAS Number: 1334148-21-8 . It has a molecular weight of 294.18 . The IUPAC name of this compound is [4- (2-pyridinyl)-1-piperazinyl]acetic acid dihydrochloride . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H15N3O2.2ClH/c15-11(16)9-13-5-7-14(8-6-13)10-3-1-2-4-12-10;;/h1-4H,5-9H2,(H,15,16);2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .科学的研究の応用

癌研究

この化合物は、ヒト乳癌細胞におけるポリ(ADPリボース)ポリメラーゼを標的とする新しい治療法の開発に使用されてきました。 Olaparibと同等のIC50値で、MCF-10A細胞における細胞生存率の損失を生じることが示されています .

抗線維化活性

研究は、関連化合物の潜在的な抗線維化活性を示しており、この化合物は同様の使用について調査される可能性があります .

ライフサイエンスアプリケーション

これは、ライフサイエンス製品の包括的なカタログの一部であり、さまざまな生物学的研究アプリケーションでの使用を示しています .

マテリアルサイエンス

この化合物は、その化学的特性のために、マテリアルサイエンス関連の研究に関与している可能性があります .

化学合成

これは、さまざまな科学的研究のための複雑な分子を作成するための化学合成におけるビルディングブロックとして使用される可能性があります .

分析研究

この化合物は、NMR、HPLC、LC-MS、UPLCデータを含むドキュメントとともに提供されているため、分析研究で使用される可能性があります .

作用機序

Target of Action

The primary target of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it’s also involved in inflammatory responses and the regulation of physiological functions in the gut .

Mode of Action

2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride exhibits high specific affinity for the histamine H1 receptor . By binding to this receptor, it prevents histamine from exerting its effects, thus acting as an antagonist . This interaction results in a decrease in the physiological effects associated with histamine, such as vasodilation, bronchoconstriction, smooth muscle contraction, and inflammation .

Biochemical Pathways

The compound’s action on the histamine H1 receptor affects the biochemical pathway of histamine signaling. Histamine, when bound to its receptor, initiates a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules further stimulate the release of intracellular calcium and the activation of protein kinase C, respectively . By blocking the histamine H1 receptor, 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride inhibits these downstream effects.

Pharmacokinetics

As a derivative of hydroxyzine , it might share similar pharmacokinetic properties. Hydroxyzine is well absorbed from the gastrointestinal tract and widely distributed throughout the body. It is metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride’s action primarily involve the reduction of physiological responses mediated by histamine. This includes a decrease in inflammation, vasodilation, bronchoconstriction, and smooth muscle contraction . As a result, it is used for the management of allergies, hay fever, angioedema, and urticaria .

実験室実験の利点と制限

2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride is a versatile compound that has a variety of applications in research. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, it is soluble in water and ethanol, which makes it easy to use in experiments. However, it is important to note that 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride is a strong acid, and care should be taken to avoid contact with skin or eyes.

将来の方向性

2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride has a wide range of applications in research, and there are many potential future directions for its use. For example, it could be used to develop new drugs that target specific enzymes involved in disease processes. Additionally, it could be used to study the effects of drugs on the body and to develop new methods for drug delivery. It could also be used to study the effects of environmental pollutants on the body, and to develop new methods for the removal of pollutants from the environment. Finally, it could be used to study the effects of drugs on the immune system, and to develop new methods for immunotherapy.

Safety and Hazards

生化学分析

Biochemical Properties

2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme monoamine oxidase, where it acts as an inhibitor. This inhibition affects the breakdown of neurotransmitters such as serotonin and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. Additionally, 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride interacts with G-protein coupled receptors, modulating their signaling pathways and influencing cellular responses .

Cellular Effects

The effects of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride on various cell types and cellular processes are profound. In neuronal cells, this compound enhances neurotransmitter release and synaptic plasticity, contributing to improved cognitive functions. It also affects cell signaling pathways, such as the cyclic adenosine monophosphate pathway, leading to altered gene expression and protein synthesis. In non-neuronal cells, 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting energy production and utilization .

Molecular Mechanism

At the molecular level, 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride exerts its effects through several mechanisms. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This binding interaction is facilitated by the pyridine ring, which forms hydrogen bonds with the enzyme’s active site residues. Additionally, the piperazine moiety interacts with G-protein coupled receptors, leading to conformational changes that activate downstream signaling pathways. These molecular interactions result in changes in gene expression and protein synthesis, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity for extended periods. It is susceptible to degradation under extreme conditions, such as high temperatures and acidic environments. Long-term studies have shown that prolonged exposure to 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride can lead to adaptive changes in cellular function, including altered gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride vary with different dosages in animal models. At low doses, the compound enhances cognitive functions and improves mood by increasing neurotransmitter levels. At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse reactions. These findings highlight the importance of dose optimization in potential therapeutic applications .

Metabolic Pathways

2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s influence on metabolic pathways underscores its potential impact on overall cellular metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride is transported and distributed through specific transporters and binding proteins. It is actively transported across cell membranes by organic cation transporters, facilitating its accumulation in target cells. The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and localization within tissues .

Subcellular Localization

The subcellular localization of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can be transported into the nucleus, influencing gene expression and nuclear receptor activity. The presence of targeting signals and post-translational modifications directs the compound to specific subcellular compartments, enhancing its functional specificity .

特性

IUPAC Name |

2-(4-pyridin-2-ylpiperazin-1-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c15-11(16)9-13-5-7-14(8-6-13)10-3-1-2-4-12-10;;/h1-4H,5-9H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBRCCIWIXQDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

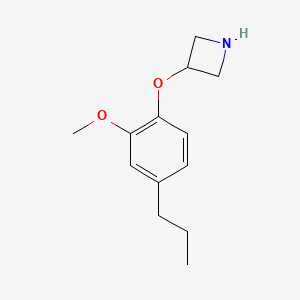

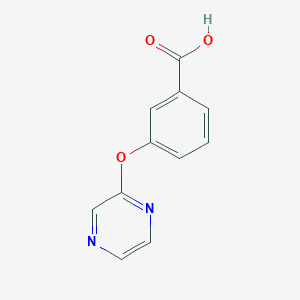

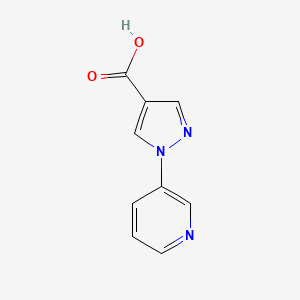

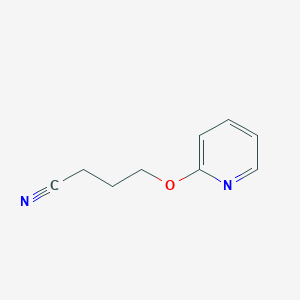

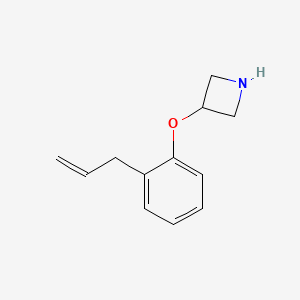

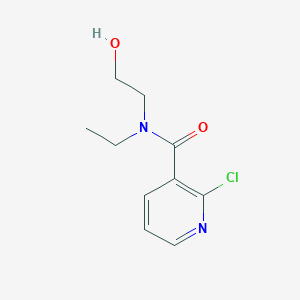

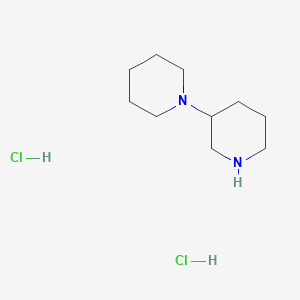

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1395359.png)

![Imidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1395362.png)

![6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1395364.png)

![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)

![3-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395375.png)